molecular formula C11H10BrN B6619048 5-bromo-N-methylnaphthalen-1-amine CAS No. 882527-41-5

5-bromo-N-methylnaphthalen-1-amine

Cat. No.: B6619048
CAS No.: 882527-41-5
M. Wt: 236.11 g/mol
InChI Key: CWTZMNCJLSFMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-methylnaphthalen-1-amine: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 5th position and a methylamine group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methylnaphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The brominated product is then subjected to a nucleophilic substitution reaction with methylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Methylamine, sodium hydroxide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones and other oxidized derivatives.

    Reduction Products: Reduced amines and other hydrogenated derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry: 5-bromo-N-methylnaphthalen-1-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine: It can be used in the synthesis of bioactive molecules and as a probe in biological studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the amine group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

    5-bromo-N,N-dimethylnaphthalen-1-amine: Similar structure but with an additional methyl group on the amine.

    1-bromo-2-methylnaphthalene: Bromine and methyl groups on different positions of the naphthalene ring.

    5-chloro-N-methylnaphthalen-1-amine: Chlorine atom instead of bromine.

Uniqueness: 5-bromo-N-methylnaphthalen-1-amine is unique due to the specific positioning of the bromine and methylamine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

IUPAC Name

5-bromo-N-methylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTZMNCJLSFMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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